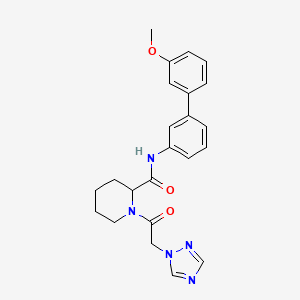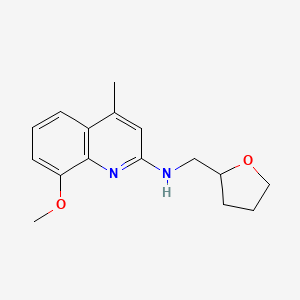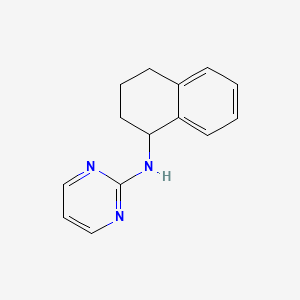![molecular formula C18H29N3O3S B6012839 1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide](/img/structure/B6012839.png)
1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide, also known as DSP-4, is a chemical compound that has been widely used in scientific research to selectively destroy noradrenergic neurons in the brain. The compound has been shown to have a high affinity for the noradrenaline transporter, which is responsible for the reuptake of noradrenaline into presynaptic neurons. By selectively destroying these neurons, DSP-4 has been used to study the role of noradrenaline in various physiological and behavioral processes.
作用機序
1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has a high affinity for the noradrenaline transporter, which is responsible for the reuptake of noradrenaline into presynaptic neurons. Once inside the neuron, 1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide is metabolized into a reactive intermediate that binds irreversibly to noradrenergic neurons, leading to their selective destruction.
Biochemical and Physiological Effects:
The selective destruction of noradrenergic neurons by 1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. These include a decrease in noradrenaline levels in the brain, as well as changes in the activity of other neurotransmitter systems. 1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has also been shown to have effects on cardiovascular function and blood pressure.
実験室実験の利点と制限
One of the main advantages of 1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide is its ability to selectively destroy noradrenergic neurons in the brain, allowing researchers to study the role of noradrenaline in various physiological and behavioral processes. However, there are also limitations to the use of 1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide, including the fact that it can have off-target effects on other neurotransmitter systems and that it may not be selective for all noradrenergic neurons.
将来の方向性
There are a number of future directions for research on 1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide. One area of focus is the role of noradrenaline in stress and anxiety, where 1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been shown to have effects on behavior in animal models. Another area of interest is the potential use of 1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide as a tool for studying the role of noradrenaline in psychiatric disorders such as depression and schizophrenia. Finally, there is also interest in developing more selective compounds that can selectively destroy specific subtypes of noradrenergic neurons in the brain.
合成法
1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide is a synthetic compound that can be synthesized using a multi-step process. The first step involves the reaction of piperidine with N-methyl-3-phenylpropylamine to form N-(1-methyl-3-phenylpropyl)-4-piperidone. This intermediate is then reacted with dimethylsulfamoyl chloride to form the final product, 1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide.
科学的研究の応用
1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been widely used in scientific research to study the role of noradrenaline in various physiological and behavioral processes. One of the main applications of 1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been in the study of Alzheimer's disease, where it has been used to selectively destroy noradrenergic neurons in the brain. This has allowed researchers to study the role of noradrenaline in memory and cognitive processes.
特性
IUPAC Name |
1-(dimethylsulfamoyl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S/c1-15(9-10-16-7-5-4-6-8-16)19-18(22)17-11-13-21(14-12-17)25(23,24)20(2)3/h4-8,15,17H,9-14H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIQFZXZEMAYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(dimethylsulfamoyl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{benzyl[2-(2-fluorophenyl)-1-methylethyl]amino}ethanol](/img/structure/B6012778.png)
![7-cyclopropylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6012783.png)
![5-ethyl-6-methyl-2-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)amino]-4(3H)-pyrimidinone](/img/structure/B6012792.png)
![3-{1-[(4-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione](/img/structure/B6012799.png)
![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6012801.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6012806.png)
![3-{2-oxo-2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6012811.png)

![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B6012827.png)

![N-[({3-[(2,4-dichlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B6012847.png)

![2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6012867.png)
